molecular formula C24H23ClN4O2 B4161238 6-chloro-2-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide

6-chloro-2-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide

Cat. No.: B4161238
M. Wt: 434.9 g/mol
InChI Key: FLWAJMJYIPAQFM-UHFFFAOYSA-N
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Description

6-chloro-2-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 6-position, an ethoxyphenyl group at the 2-position, and an imidazolylpropyl group at the N-position. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The chloro group can be introduced at the 6-position of the quinoline ring through electrophilic aromatic substitution using reagents like phosphorus oxychloride.

    Ethoxyphenyl Group Introduction: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate catalyst like aluminum chloride.

    Imidazolylpropyl Group Introduction: The imidazolylpropyl group can be introduced through a nucleophilic substitution reaction using 1H-imidazole and 3-chloropropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can occur at the imidazolylpropyl group, potentially leading to the formation of amine derivatives.

    Substitution: The chloro group at the 6-position can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives: These compounds share a similar quinoline core and imidazole substitution but differ in the specific substituents and their positions.

    4-(4-chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl): This compound has a similar imidazole substitution but differs in the core structure.

Uniqueness

6-chloro-2-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(4-ethoxyphenyl)-N-(3-imidazol-1-ylpropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2/c1-2-31-19-7-4-17(5-8-19)23-15-21(20-14-18(25)6-9-22(20)28-23)24(30)27-10-3-12-29-13-11-26-16-29/h4-9,11,13-16H,2-3,10,12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWAJMJYIPAQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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